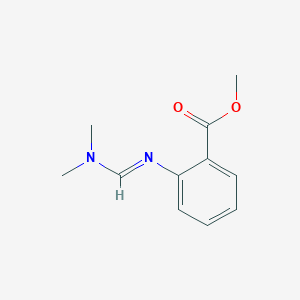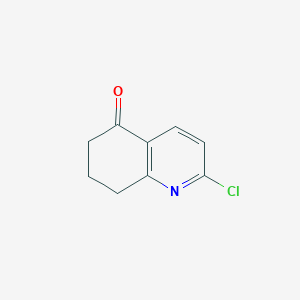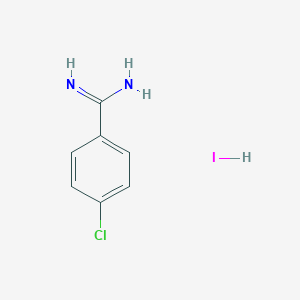
Anthranilic acid, N-dimethylaminomethylene-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthranilic acid, N-dimethylaminomethylene-, methyl ester, also known as methyl anthranilate, is an organic compound with the chemical formula C9H9NO2. This compound is commonly used in the fragrance industry, as it has a sweet, fruity odor that is reminiscent of grape juice. However, it also has a variety of scientific research applications that make it an important compound in the field of chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl anthranilate has a variety of scientific research applications, including its use as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used as a ligand in the synthesis of metal complexes, and as a starting material for the synthesis of other compounds, such as indole derivatives.
Wirkmechanismus
The exact mechanism of action of Anthranilic acid, N-dimethylaminomethylene-, methyl ester anthranilate is not well understood, but it is thought to interact with proteins and other biomolecules in a variety of ways. Some studies have suggested that it may act as a competitive inhibitor of certain enzymes, while others have suggested that it may bind to specific receptors in cells.
Biochemische Und Physiologische Effekte
Methyl anthranilate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, and may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, and may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Anthranilic acid, N-dimethylaminomethylene-, methyl ester anthranilate in lab experiments is its relatively low toxicity and high solubility in water. However, it can be difficult to work with due to its strong odor, which can be overwhelming in large quantities. Additionally, it may not be suitable for all types of experiments, as its properties and effects may vary depending on the specific conditions in which it is used.
Zukünftige Richtungen
There are many potential future directions for research on Anthranilic acid, N-dimethylaminomethylene-, methyl ester anthranilate. For example, it may be possible to develop new synthetic methods for producing this compound, or to investigate its potential as a drug or therapeutic agent. Additionally, further studies may be needed to fully understand its mechanism of action and its effects on different biological systems.
Eigenschaften
CAS-Nummer |
113290-32-7 |
|---|---|
Produktname |
Anthranilic acid, N-dimethylaminomethylene-, methyl ester |
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 2-(dimethylaminomethylideneamino)benzoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)8-12-10-7-5-4-6-9(10)11(14)15-3/h4-8H,1-3H3 |
InChI-Schlüssel |
OWQMAKRMHORJCK-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
Synonyme |
Benzoic acid, 2-[[(dimethylamino)methylene]amino]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)




![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)


